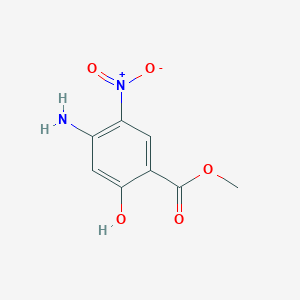

Methyl 4-amino-2-hydroxy-5-nitrobenzoate

Description

Methyl 4-amino-2-hydroxy-5-nitrobenzoate is a nitro-substituted benzoate ester featuring amino, hydroxyl, and nitro functional groups on the aromatic ring. Its synthesis typically involves selective nitration and esterification of salicylic acid derivatives, followed by functional group modifications .

Properties

IUPAC Name |

methyl 4-amino-2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALSFXCPHVLKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-hydroxy-5-nitrobenzoate can be synthesized through the amination reaction of 2-methoxy-5-nitrobenzoic acid The specific reaction conditions may vary, but typically involve the use of reagents such as formaldehyde, tetrabutylammonium iodide, and potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group results in quinone formation.

Scientific Research Applications

Methyl 4-amino-2-hydroxy-5-nitrobenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-hydroxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares methyl 4-amino-2-hydroxy-5-nitrobenzoate with key analogues, focusing on substituent patterns and derived properties:

Reactivity and Functional Group Interactions

- Nitro Group : The nitro group at position 5 in the target compound enhances electrophilic substitution resistance but facilitates reduction to amines, a key step in prodrug activation . In contrast, methoxy or acetamido substituents (e.g., in CAS 2327-45-9 or 1119455-01-4) reduce nitro’s electron-withdrawing effects, altering reaction pathways .

- Amino and Hydroxyl Groups: The -NH₂ and -OH groups enable hydrogen bonding, critical for crystal engineering. For example, methyl 4-acetamido-2-hydroxybenzoate forms robust hydrogen-bonded networks, while methyl 5-methoxy-2-nitrobenzoate lacks this due to methoxy substitution .

Biological Activity

Methyl 4-amino-2-hydroxy-5-nitrobenzoate, also known as methyl 4-amino-2-hydroxybenzoate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H9N3O3 and features an amino group at the para position, a hydroxyl group at the ortho position, and a nitro group at the meta position of a benzoate structure. This unique arrangement contributes to its biological activity.

Biological Activities

1. Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its potential to inhibit various microbial strains, making it a candidate for further exploration in therapeutic applications against infections.

2. Enzyme Inhibition:

The compound has shown significant inhibitory effects on glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). In vitro studies demonstrate that derivatives of this compound possess varying Ki values, indicating their potency as enzyme inhibitors. For instance, one derivative exhibited a Ki value of 92.41 μM for GST inhibition, suggesting moderate efficacy .

3. Oxidative Stress Modulation:

The nitro group in the compound is believed to play a role in its ability to modulate oxidative stress within biological systems. It can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially disrupting their function. This mechanism is particularly relevant in conditions characterized by oxidative stress.

The mechanism of action for this compound involves:

- Enzyme Interaction: The compound binds to the active sites of target enzymes like GR and GST, inhibiting their activity and thereby affecting cellular antioxidant defenses.

- Reactive Intermediate Formation: The reduction of the nitro group leads to the formation of reactive species that can modify proteins and nucleic acids, contributing to its biological effects .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Glutathione Reductase

In a study examining various derivatives of this compound, it was found that certain compounds exhibited strong inhibitory effects on GR with Ki values indicating high potency. For example, methyl 4-amino-3-bromo-5-fluorobenzoate demonstrated a Ki value of 0.325 μM, highlighting its potential as a therapeutic agent targeting oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.